InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
. The compound contains a total of 17 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .
Methyl 2,6-dichloroisonicotinate possesses a pyridine ring core with a methyl carboxylate group at the 4-position and chlorine atoms at the 2- and 6-positions. This symmetrical arrangement of substituents influences its reactivity and selectivity in various chemical transformations. The presence of electron-withdrawing chlorine atoms enhances its reactivity towards nucleophilic substitution reactions, particularly at the 2- and 6- positions. []
One prominent application of methyl 2,6-dichloroisonicotinate is in Buchwald-Hartwig mono-N-arylation reactions. [, ] This palladium-catalyzed cross-coupling reaction allows for the selective introduction of an aryl or heteroaryl group at the nitrogen atom of various amines. [, ] The reaction typically employs a palladium catalyst, such as palladium(II) acetate [Pd(OAc)2], along with a suitable ligand, like XPhos or (±)-BINAP, and a base, like sodium tert-butoxide (t-BuONa) or potassium carbonate (K2CO3). [, ]
Another notable reaction involving methyl 2,6-dichloroisonicotinate is the regioselective SNAr reaction with phenols. [] This reaction, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of triethylamine, leads to the exclusive formation of 6-aryloxy ethers. [] The regioselectivity stems from the formation of a unique DABCO-pyridine adduct. []
The primary application of methyl 2,6-dichloroisonicotinate lies in its use as a building block for synthesizing various substituted isonicotinic acid derivatives. [] The selective functionalization of its 2- and 6-positions via reactions like Buchwald-Hartwig mono-N-arylation and SNAr with phenols provides access to diversely substituted pyridine scaffolds. [, ] These scaffolds are prevalent in various biologically active compounds, highlighting the potential of methyl 2,6-dichloroisonicotinate as a valuable tool in medicinal chemistry research.
For instance, the synthesized compounds from the reactions mentioned above can serve as potential starting materials for developing novel pharmaceuticals, agrochemicals, and materials. [, , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7